molecular formula C25H23N3O7 B135080 Duocarmycin sa CAS No. 130288-24-3

Duocarmycin sa

Número de catálogo B135080
Número CAS: 130288-24-3
Peso molecular: 477.5 g/mol
Clave InChI: VQNATVDKACXKTF-XELLLNAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Duocarmycin SA is a member of a series of related natural products first isolated from Streptomyces bacteria in 1978 . They are known for their extreme cytotoxicity and thus represent a class of exceptionally potent antitumor antibiotics . Synthetic analogues of the DNA-alkylating cytotoxins of the duocarmycin class have been extensively investigated in the past 40 years .


Synthesis Analysis

The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . A duocarmycin monomer (DSA) that is suitably protected for utilization in solid phase synthesis has been described .


Molecular Structure Analysis

The natural products CC-1065 and duocarmycin SA are irreversible DNA alkylators that react after docking in the minor groove . The three-dimensional solution structure of duocarmycin SA in complex with d- (G1ACTAATTGAC11).d- (G12TCATTAGTC22) has been determined by restrained molecular dynamics and relaxation matrix calculations .


Chemical Reactions Analysis

Duocarmycin SA is an extremely potent cytotoxic agent capable of inducing a sequence-selective alkylation of duplex DNA . The site-selectivity of DNA alkylation depends on structural features and stereochemistry .


Physical And Chemical Properties Analysis

Duocarmycin SA has a molecular weight of 477.47 and a molecular formula of C25H23N3O7 .

Aplicaciones Científicas De Investigación

DNA Alkylation Mechanism

Duocarmycin SA is a natural product that irreversibly alkylates DNA after docking in the minor groove. Its picomolar cytotoxic potency has attracted continuous attention since its isolation from Streptomyces in 1978 . Understanding its site-selectivity of DNA alkylation, which depends on specific structural features and stereochemistry, is crucial for its applications.

Synthetic Analogues and Structure-Activity Relationship (SAR)

Researchers have extensively investigated synthetic analogues of duocarmycins over the past 40 years. The elegant modularity of their structure-activity relationship (SAR) has driven their evolution. Simplified analogues, such as cyclopropa-benz[e]indoles (CBIs), have been developed to retain the parent functionality while enhancing chemical tractability .

Prodrugs for Cancer Therapy

Duocarmycin SA and related compounds have been explored as prodrug candidates for cancer treatment. These prodrugs undergo activation to release the active cytotoxin selectively within tumor cells. Despite initial trials being discontinued due to narrow therapeutic indices or strong side effects, the pursuit of synthetic analogues continues, aiming for improved efficacy and safety .

Antibody-Drug Conjugates (ADCs)

Duocarmycin-based ADCs represent an exciting avenue for targeted cancer therapy. These conjugates combine a monoclonal antibody with a cytotoxic payload (such as Duocarmycin SA) to selectively deliver the drug to cancer cells. Over 15 ADCs based on Duocarmycin have undergone preclinical research, with some like SYD985 advancing to fast-track designation .

Total Synthesis Strategies

Efforts to synthesize Duocarmycin SA and related compounds have led to innovative methods. For instance, a new synthetic method for indole-2-carboxylate was applied to the total synthesis of Duocarmycin SA, demonstrating the importance of efficient synthetic routes .

Structural Evolution and Future Prospects

A comprehensive analysis of over 200 key structure/function-tuning steps reveals the ingenious approaches used to tune and target Duocarmycin SA’s bioactivity. As research continues, this platform holds promise for novel cancer therapies and beyond .

Safety And Hazards

Duocarmycin SA should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . This suggests that future research may continue to explore the potential of duocarmycin SA in cancer treatment.

Propiedades

IUPAC Name

methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNATVDKACXKTF-XELLLNAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926663
Record name Duocarmycin SA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duocarmycin sa

CAS RN

130288-24-3
Record name (+)-Duocarmycin SA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130288-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duocarmycin SA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duocarmycin SA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Duocarmycin sa
Reactant of Route 2
Reactant of Route 2
Duocarmycin sa
Reactant of Route 3
Reactant of Route 3
Duocarmycin sa
Reactant of Route 4
Reactant of Route 4
Duocarmycin sa
Reactant of Route 5
Duocarmycin sa
Reactant of Route 6
Reactant of Route 6
Duocarmycin sa

Q & A

Q1: How does duocarmycin SA interact with DNA?

A1: Duocarmycin SA binds to the minor groove of double-stranded DNA with a preference for adenine-thymine (AT) rich sequences. [, , , ] This binding event is non-covalent and driven by hydrophobic interactions and shape complementarity. [, , ] Subsequently, the activated cyclopropane ring of duocarmycin SA undergoes a stereoelectronically controlled nucleophilic attack by the N3 atom of adenine, forming a covalent bond. [, , ]

Q2: What are the downstream effects of duocarmycin SA binding to DNA?

A2: The covalent binding of duocarmycin SA to adenine N3 in the minor groove significantly distorts the DNA helix. [, , ] This distortion inhibits essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in affected cells. [, , , ]

Q3: Is the DNA binding of duocarmycin SA reversible?

A4: While the initial non-covalent binding of duocarmycin SA to DNA is reversible, the subsequent alkylation reaction is essentially irreversible, leading to the formation of stable DNA adducts. [, ]

Q4: What is the molecular formula and weight of duocarmycin SA?

A5: The molecular formula of duocarmycin SA is C26H27N3O8. It has a molecular weight of 509.51 g/mol. [, ]

Q5: Is there any spectroscopic data available for duocarmycin SA?

A6: Yes, duocarmycin SA has been extensively characterized by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, has been crucial in determining its three-dimensional structure, especially when complexed with DNA. [, ] Other techniques like UV-Vis spectroscopy and mass spectrometry (MS) have been employed for its identification and quantification. [, ]

Q6: Is duocarmycin SA stable under physiological conditions?

A7: Duocarmycin SA exhibits remarkable stability under physiological conditions, particularly compared to other members of the CC-1065 and duocarmycin families. [, ] This stability is attributed to the electron-withdrawing effect of the C6 methoxycarbonyl group, which stabilizes the reactive cyclopropane ring. [, ]

Q7: How does the stability of duocarmycin SA influence its biological activity?

A8: The enhanced stability of duocarmycin SA translates to higher potency compared to less stable analogues. [, ] This is because a more stable alkylating subunit has a higher probability of reaching its DNA target intact and reacting before undergoing degradation or premature activation. [, ]

Q8: Have computational methods been used to study duocarmycin SA-DNA interactions?

A10: Yes, molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate duocarmycin SA binding to DNA. [] These studies have provided insights into the structural features responsible for the drug's sequence selectivity and the potential catalytic role of DNA in the alkylation process. []

Q9: How do modifications to the alkylation subunit of duocarmycin SA affect its activity?

A11: Modifications impacting the stability of the cyclopropane ring, such as changing the C6 substituent or replacing the pyrrole ring, significantly alter the reactivity and consequently the cytotoxic potency of duocarmycin SA analogs. [, , , ]

Q10: What is the role of the trimethoxyindole moiety in duocarmycin SA?

A12: The trimethoxyindole moiety of duocarmycin SA plays a crucial role in its DNA binding affinity and sequence selectivity. [, ] Modifications to this region, like removing the methoxy groups, can impact both the binding affinity and the alkylation efficiency of the drug. []

Q11: What are "reversed" and "sandwiched" analogs of duocarmycin SA, and what do they reveal about its DNA alkylation mechanism?

A13: "Reversed" and "sandwiched" analogs are synthetically modified versions of duocarmycin SA where the orientation of the alkylation and DNA binding subunits is altered. [] These analogs have been crucial in confirming the non-covalent binding model and identifying the critical features responsible for the sequence-selective alkylation of DNA by duocarmycin SA. []

Q12: What are the known toxicological concerns associated with duocarmycin SA?

A15: Despite its potent antitumor activity, duocarmycin SA exhibits significant toxicity, limiting its clinical application. [, , ] This toxicity stems from its non-specific DNA alkylation, which can affect both healthy and cancerous cells. [, ]

Q13: What safety measures are essential when handling duocarmycin SA?

A16: Due to its potent cytotoxicity, duocarmycin SA should be handled with extreme caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment to prevent inhalation, ingestion, or skin contact. [] Specific safety data sheets should always be consulted before handling the compound. []

Q14: What is the relationship between the reactivity of duocarmycin SA and its cytotoxic potency?

A18: A general trend observed within the duocarmycin family suggests a parabolic relationship between the reactivity of the alkylation subunit and the cytotoxic potency of the molecule. [] Compounds with intermediate reactivity tend to display the highest potency, balancing the need for sufficient stability to reach the DNA target and adequate reactivity for effective alkylation. [, ]

Q15: What in vitro assays are commonly used to evaluate the efficacy of duocarmycin SA and its analogs?

A19: Cytotoxicity assays, such as the MTT assay, are frequently employed to assess the potency of duocarmycin SA analogs against various cancer cell lines. [, , ] DNA alkylation assays, including those utilizing oligonucleotides or plasmid DNA, provide insights into the sequence selectivity and efficiency of the alkylation reaction. [, , ]

Q16: What are some promising strategies for targeted delivery of duocarmycin SA?

A23: Antibody-drug conjugates (ADCs) are being actively explored as a targeted delivery strategy for duocarmycin SA. [] By conjugating the drug to an antibody specific for a tumor-associated antigen, researchers aim to deliver duocarmycin SA specifically to cancer cells, sparing healthy tissues and minimizing systemic toxicity. [, ]

Q17: What is the role of carboxyl esterase in the activity of KW-2189, a duocarmycin SA analog?

A24: KW-2189 is a prodrug that requires activation by intracellular carboxyl esterase to release the active duocarmycin SA analog, DU-86. [] Therefore, the level of carboxyl esterase activity in cancer cells can significantly influence their sensitivity to KW-2189. [] This highlights the importance of considering the tumor microenvironment and cellular enzyme activity when designing and evaluating duocarmycin SA-based therapies. []

Q18: What analytical techniques are used to characterize and quantify duocarmycin SA?

A25: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) is routinely used for the separation, identification, and quantification of duocarmycin SA and its analogs. [, , ] NMR spectroscopy, particularly 1H NMR, plays a critical role in structural elucidation and studying drug-DNA interactions. [, ]

Q19: When was duocarmycin SA discovered and what are the key milestones in its research history?

A27: Duocarmycin SA was first isolated from Streptomyces sp. in the early 1990s, along with other members of the duocarmycin family. [] Its discovery marked a significant development in the field of antitumor antibiotics due to its unprecedented potency. [, ] Subsequent research has focused on understanding its unique mechanism of action, structure-activity relationships, and exploring strategies to overcome its toxicity and improve its therapeutic index. [, , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.